molecular formula C15H11N3 B3319069 3,5-Di(pyridin-4-yl)pyridine CAS No. 106047-37-4

3,5-Di(pyridin-4-yl)pyridine

Cat. No.: B3319069
CAS No.: 106047-37-4
M. Wt: 233.27 g/mol
InChI Key: NEPNOFJGIJNSPI-UHFFFAOYSA-N
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Description

3,5-Di(pyridin-4-yl)pyridine is a tridentate ligand with a central pyridine ring substituted at the 3 and 5 positions with pyridin-4-yl groups This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(pyridin-4-yl)pyridine typically involves the reaction of pyridine-4-carboxaldehyde with a suitable reagent to form the desired product. One common method involves the use of a condensation reaction where pyridine-4-carboxaldehyde is reacted with a suitable amine under reflux conditions in the presence of a catalyst . The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Di(pyridin-4-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including catalysts and sensors

Mechanism of Action

The mechanism of action of 3,5-Di(pyridin-4-yl)pyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal-ligand complexes that exhibit unique chemical and physical properties. The compound can also participate in hydrogen bonding and π-π stacking interactions, which contribute to its stability and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di(pyridin-4-yl)pyridine is unique due to its tridentate coordination ability, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly valuable in the fields of coordination chemistry and materials science, where stable metal-ligand complexes are essential .

Properties

IUPAC Name

3,5-dipyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNOFJGIJNSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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